2-Chloro-6-ethyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridine-4-carboxamide
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Overview
Description
2-Chloro-6-ethyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a chloro group, an ethyl group, and a trifluoroethoxyethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-ethyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridine-4-carboxamide typically involves multiple steps. One common method starts with the chlorination of 6-ethylpyridine-4-carboxamide to introduce the chloro group. This is followed by the reaction with 2-(2,2,2-trifluoroethoxy)ethylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process typically includes steps such as chlorination, amination, and purification through recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-ethyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium methoxide for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis can produce carboxylic acids and amines .
Scientific Research Applications
2-Chloro-6-ethyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Chloro-6-ethyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine carboxamides with different substituents, such as:
- 2-Chloro-6-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridine-4-carboxamide
- 2-Chloro-6-ethyl-N-[2-(2,2,2-difluoroethoxy)ethyl]pyridine-4-carboxamide .
Uniqueness
What sets 2-Chloro-6-ethyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridine-4-carboxamide apart is its specific combination of functional groups, which confer unique chemical properties and potential biological activities. The presence of the trifluoroethoxy group, in particular, can enhance the compound’s stability and bioavailability compared to similar compounds .
Properties
IUPAC Name |
2-chloro-6-ethyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3N2O2/c1-2-9-5-8(6-10(13)18-9)11(19)17-3-4-20-7-12(14,15)16/h5-6H,2-4,7H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTUFWFZYGVAKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=C1)C(=O)NCCOCC(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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